molecular formula C5H12OS B14630685 Ethane, 1-(ethylthio)-2-methoxy- CAS No. 56444-81-6

Ethane, 1-(ethylthio)-2-methoxy-

Cat. No.: B14630685
CAS No.: 56444-81-6
M. Wt: 120.22 g/mol
InChI Key: QFUHDBWWTVDPBX-UHFFFAOYSA-N
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Description

Ethane, 1-(ethylthio)-2-methoxy- is an organic compound with the molecular formula C5H12OS It is characterized by the presence of an ethylthio group and a methoxy group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 1-(ethylthio)-2-methoxy- typically involves the reaction of ethylthiol with methoxyethane under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of Ethane, 1-(ethylthio)-2-methoxy- may involve more advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethane, 1-(ethylthio)-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The ethylthio and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of ethane and other hydrocarbons.

    Substitution: Formation of various substituted ethane derivatives.

Scientific Research Applications

Ethane, 1-(ethylthio)-2-methoxy- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethane, 1-(ethylthio)-2-methoxy- involves its interaction with specific molecular targets and pathways. The ethylthio and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Ethane, 1,1-bis(ethylthio)-: Similar structure but with two ethylthio groups.

    Methoxyethane: Contains a methoxy group but lacks the ethylthio group.

    Ethylthiol: Contains an ethylthio group but lacks the methoxy group.

Uniqueness

Ethane, 1-(ethylthio)-2-methoxy- is unique due to the presence of both ethylthio and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

56444-81-6

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

IUPAC Name

1-ethylsulfanyl-2-methoxyethane

InChI

InChI=1S/C5H12OS/c1-3-7-5-4-6-2/h3-5H2,1-2H3

InChI Key

QFUHDBWWTVDPBX-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC

Origin of Product

United States

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